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molecular formula C9H21BrOSi B048924 (3-Bromopropoxy)-tert-butyldimethylsilane CAS No. 89031-84-5

(3-Bromopropoxy)-tert-butyldimethylsilane

Cat. No. B048924
M. Wt: 253.25 g/mol
InChI Key: QGMROEZDWJTIDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05707982

Procedure details

5.44 g of tetrabromomethane and 4.30 g of triphenyl-phosphine were added to a solution of 2.5 g of the product of Step A in 27 ml of methylene chloride cooled down to -25° C. The reaction solution was stirred for 90 minutes at 0° C. and then was chromatographed on silica (eluant: ethyl acetate-cyclohexane 1-9) to obtain 2.885 g of the expected product.
Quantity
5.44 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]([Br:5])(Br)Br.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH3:25][Si:26]([CH3:36])([C:32]([CH3:35])([CH3:34])[CH3:33])[O:27][CH2:28][CH2:29]CO>C(Cl)Cl>[Br:5][CH2:2][CH2:29][CH2:28][O:27][Si:26]([CH3:36])([CH3:25])[C:32]([CH3:35])([CH3:34])[CH3:33]

Inputs

Step One
Name
Quantity
5.44 g
Type
reactant
Smiles
BrC(Br)(Br)Br
Name
Quantity
4.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
2.5 g
Type
reactant
Smiles
C[Si](OCCCO)(C(C)(C)C)C
Name
Quantity
27 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-25 °C
Stirring
Type
CUSTOM
Details
The reaction solution was stirred for 90 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was chromatographed on silica (eluant: ethyl acetate-cyclohexane 1-9)

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
BrCCCO[Si](C(C)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.885 g
YIELD: CALCULATEDPERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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